

Application Notes: Mass Spectrometry Protocols for 8-Methylthioguanosine and Related Metabolites

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Compound of Interest		
Compound Name:	2'-Deoxy-8-methylthioguanosine	
Cat. No.:	B12387822	Get Quote

Introduction

Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are essential immunosuppressants and anti-cancer agents.[1][2] Their therapeutic efficacy is dependent on their metabolic activation into thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA.[1][2][3] A further metabolic step involves the methylation of DNA-incorporated thioguanine, forming S6-methylthioguanine (S6mG), a lesion thought to contribute to the drug's cytotoxicity by triggering the DNA mismatch repair pathway.[1][2][4] The analysis of these metabolites, including the nucleoside form S6-methylthio-2'-deoxyguanosine (S6mdG), is critical for therapeutic drug monitoring and for research into the mechanisms of thiopurine action and resistance. This document provides detailed protocols for the sensitive quantification of S6mdG and related compounds from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Activation and Methylation Pathway of Thiopurines

The metabolic pathway begins with the conversion of prodrugs like azathioprine into 6-mercaptopurine, which is then metabolized to 6-thioguanine nucleotides. These active metabolites are incorporated into DNA. Subsequently, DNA-incorporated thioguanine can be methylated by S-adenosyl-L-methionine (SAM) to form S6-methylthioguanine.[1][2][4]





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Figure 1. Metabolic activation pathway of thiopurine drugs.

Experimental Protocols

Protocol 1: Quantification of S6-methylthio-2'-deoxyguanosine (S6mdG) in Cellular DNA

This protocol details a sensitive LC-MS/MS method for the quantification of S6mdG in the genomic DNA of cultured cells following treatment with a thiopurine drug.[1][2]

Objective: To accurately measure the level of S6mdG incorporated into DNA to assess the extent of thiopurine-induced DNA modification.

Materials:

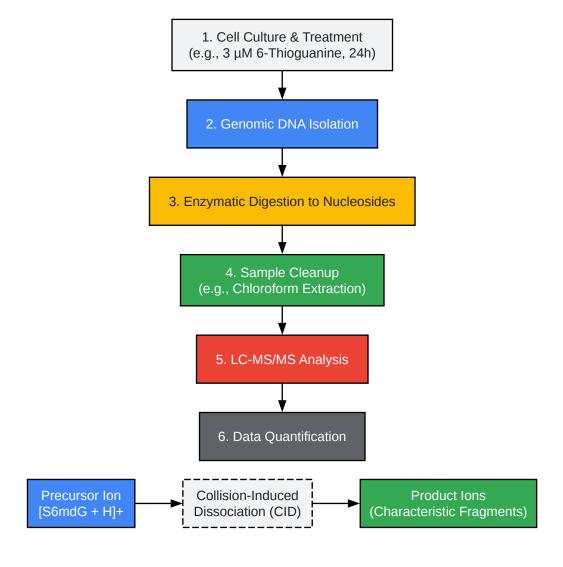
- Cell lines (e.g., Jurkat T, HL-60, CCRF-CEM, K-562, HCT-116)[2]
- Cell culture medium and supplements
- 6-Thioguanine (S-G)
- Genomic DNA isolation kit
- Alkaline phosphatase (30 units)[1]
- Tris-HCl buffer (50 mM, pH 8.6)[1]
- Chloroform



- · LC-MS grade water, methanol, and acetonitrile
- Formic acid (0.1%)
- Stable isotope-labeled internal standards (if available)

Experimental Workflow

The overall workflow involves treating cultured cells, isolating genomic DNA, digesting the DNA into individual nucleosides, and analyzing the resulting mixture by LC-MS/MS.



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References

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- 2. LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine PubMed [pubmed.ncbi.nlm.nih.gov]
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